molecular formula C28H33NO11 B8091613 (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate

Cat. No.: B8091613
M. Wt: 559.6 g/mol
InChI Key: JCCLGESWBSWGDM-LZALKYQMSA-N
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Description

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of hydroxyl and carboxylate groups. The final steps involve esterification and benzoylation to achieve the desired compound. Common reagents used in these reactions include ethyl chloroformate, piperidine, and 4-methylbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate group may produce primary alcohols .

Scientific Research Applications

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.C8H15NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-2-12-8(11)7-4-3-6(10)5-9-7/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-7,9-10H,2-5H2,1H3/t15-,16-;6-,7-/m00/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCLGESWBSWGDM-LZALKYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](CN1)O.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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